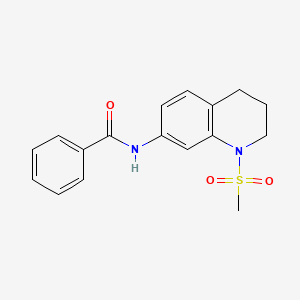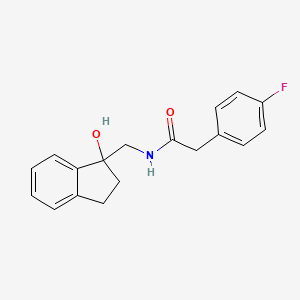![molecular formula C13H11F3N2O2 B2978994 4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine CAS No. 478030-29-4](/img/structure/B2978994.png)
4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This particular compound is characterized by the presence of two methoxy groups at the 4 and 5 positions and a trifluoromethyl-substituted phenyl group at the 2 position of the pyrimidine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
准备方法
The synthesis of 4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethoxypyrimidine and 3-(trifluoromethyl)benzaldehyde.
Condensation Reaction: The 4,5-dimethoxypyrimidine is reacted with 3-(trifluoromethyl)benzaldehyde in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures ranging from 80°C to 120°C.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
化学反应分析
4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways, including its potential as an anti-inflammatory or anticancer agent.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for functional materials.
Chemical Biology: It is employed as a probe to study the interactions between small molecules and biological macromolecules, aiding in the understanding of molecular mechanisms.
作用机制
The mechanism of action of 4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, often through hydrogen bonding or hydrophobic interactions. The methoxy groups can also participate in these interactions, further stabilizing the compound-target complex. The exact pathways involved depend on the specific biological context in which the compound is studied.
相似化合物的比较
4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine can be compared with other pyrimidine derivatives, such as:
4,5-Dimethoxy-2-phenylpyrimidine: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
2-[3-(Trifluoromethyl)phenyl]pyrimidine: Lacks the methoxy groups, affecting its ability to interact with biological targets.
4,5-Dimethoxy-2-[3-(methyl)phenyl]pyrimidine: Contains a methyl group instead of a trifluoromethyl group, leading to different steric and electronic effects.
The presence of the trifluoromethyl group in this compound makes it unique, as it imparts distinct electronic properties that can enhance its biological activity and reactivity compared to similar compounds.
属性
IUPAC Name |
4,5-dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-19-10-7-17-11(18-12(10)20-2)8-4-3-5-9(6-8)13(14,15)16/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCKWEGGQJXLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822059 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-1-[4-(3-methyl-5-nitroimidazol-4-yl)piperazin-1-yl]ethanone](/img/structure/B2978911.png)

![N'-(2,5-dimethylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2978915.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2978916.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2978918.png)




![Tert-butyl N-[[4-[2-(2-chloropropanoylamino)ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2978927.png)



